molecular formula C18H16ClNO2 B14464999 3-Chloro-4-cyanophenyl 4-butylbenzoate CAS No. 71919-50-1

3-Chloro-4-cyanophenyl 4-butylbenzoate

Cat. No.: B14464999
CAS No.: 71919-50-1
M. Wt: 313.8 g/mol
InChI Key: JTNQQBIYDMCBAZ-UHFFFAOYSA-N
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Description

3-Chloro-4-cyanophenyl 4-butylbenzoate is a chemical compound with the molecular formula C18H17ClNO2. It is known for its unique structure, which includes a chloro and a cyano group attached to a phenyl ring, and a butyl group attached to a benzoate ester. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyanophenyl 4-butylbenzoate typically involves the esterification of 3-chloro-4-cyanophenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyanophenyl 4-butylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of 3-azido-4-cyanophenyl 4-butylbenzoate or 3-thiocyanato-4-cyanophenyl 4-butylbenzoate.

    Reduction: Formation of 3-chloro-4-aminophenyl 4-butylbenzoate.

    Oxidation: Formation of 3-chloro-4-cyanophenyl 4-butylbenzoic acid.

Scientific Research Applications

3-Chloro-4-cyanophenyl

Properties

CAS No.

71919-50-1

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

(3-chloro-4-cyanophenyl) 4-butylbenzoate

InChI

InChI=1S/C18H16ClNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h5-11H,2-4H2,1H3

InChI Key

JTNQQBIYDMCBAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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